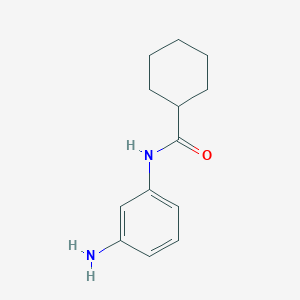

N-(3-Aminophenyl)cyclohexanecarboxamide

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of a fluorinated diamine is described as starting from 1,4-cyclohexanedimethanol and 2-chloro-5-nitrobenzotrifluoride, followed by polymerization with various aromatic dicarboxylic acids . Similarly, the synthesis of carboxamide compounds with antiproliferative activity involves condensation reactions of amines with carboxylic acids or isocyanates . These methods could potentially be adapted for the synthesis of N-(3-Aminophenyl)cyclohexanecarboxamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-Aminophenyl)cyclohexanecarboxamide has been determined using crystallography . These structures often exhibit interesting features such as hydrogen bonding and molecular conformations that could affect their biological activity and material properties. The exact molecular structure of N-(3-Aminophenyl)cyclohexanecarboxamide would likely show similar characteristics, which could be analyzed using similar techniques.

Chemical Reactions Analysis

The chemical reactions involving compounds like N-(3-Aminophenyl)cyclohexanecarboxamide typically include condensation to form amide bonds, which is a common reaction in the synthesis of polyamides and bioactive molecules . These reactions are often carried out under mild conditions to preserve the integrity of the functional groups and to obtain high yields of the desired products.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, thermal stability, and dielectric constants, are of great interest. For example, the fluorinated polyamides described in one study exhibit excellent solubility in polar aprotic solvents, good thermal stability, and low dielectric constants, making them suitable for microelectronic applications . The antiproliferative compounds show significant inhibitory activity against cancer cell lines, indicating their potential as therapeutic agents . N-(3-Aminophenyl)cyclohexanecarboxamide would likely exhibit a unique set of physical and chemical properties that could be explored for various applications, depending on its structure and substituents.

科学的研究の応用

Synthesis and Characterization

Synthesis Techniques : N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives have been synthesized with various aryl substituents. These compounds are characterized using techniques like IR and NMR spectroscopy, and crystal X-ray diffraction studies (Özer et al., 2009).

Structural Analysis : Studies on the crystal structure of these compounds reveal details like space group, unit cell parameters, and molecular conformation, contributing to a deeper understanding of their chemical properties (Özer et al., 2009).

Applications in Material Science

- Polyamide Synthesis : These compounds play a role in the synthesis of aromatic polyamides containing the cyclohexane structure. The synthesized polyamides exhibit desirable properties like high thermal stability and solubility in polar aprotic solvents (Hsiao et al., 1999).

Pharmaceutical Research

Antiproliferative Activity : Some derivatives have shown significant inhibitory activity against certain cancer cell lines, indicating potential for development into antiproliferative drugs (Lu et al., 2021).

Inhibition of Kinases : Compounds like Y-27632, which contain the cyclohexanecarboxamide moiety, have been identified as inhibitors of Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK), indicating therapeutic potential in neuropsychiatric disorders (Ishizaki et al., 2000).

Antimicrobial Activity

- Antibacterial and Antifungal Properties : Some newly synthesized derivatives exhibit interesting antibacterial and antifungal activity, suggesting their potential use in treating infections caused by various pathogens (Ghorab et al., 2017).

Safety and Hazards

特性

IUPAC Name |

N-(3-aminophenyl)cyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBKHQVZKMSXIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588220 | |

| Record name | N-(3-Aminophenyl)cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Aminophenyl)cyclohexanecarboxamide | |

CAS RN |

43096-46-4 | |

| Record name | N-(3-Aminophenyl)cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[1,3]dioxol-5-YL-benzofuran-2-YL-methanone](/img/structure/B1284458.png)

![3-Bromo-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B1284462.png)

![3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B1284463.png)

![3-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B1284469.png)